molecular formula C11H9ClN2O B2589074 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2198507-68-3

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine

Cat. No.: B2589074
CAS No.: 2198507-68-3
M. Wt: 220.66
InChI Key: IDMGCFIVHSPVSI-UHFFFAOYSA-N
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Description

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is a pyridine derivative featuring a chlorine substituent at the 5-position and a pyridin-3-ylmethoxy group at the 2-position. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 248.66 g/mol. Pyridine derivatives are pivotal in medicinal chemistry due to their versatility in drug design, acting as scaffolds for kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds . The chlorine atom enhances lipophilicity and influences electronic properties, while the pyridinylmethoxy group may facilitate interactions with biological targets through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

5-chloro-2-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMGCFIVHSPVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2-hydroxypyridine with 3-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The chloro group at position 5 undergoes substitution with nucleophiles under catalytic or thermal conditions. For example:

Reaction ConditionsNucleophileProductYieldSource
CuI, DMEDA, K3_3PO4_4, DMSO, 100°CMorpholine5-Morpholino-2-[(pyridin-3-yl)methoxy]pyridine82%
Pd(OAc)2_2, Xantphos, DMF, 120°CCyclohexylamine5-Cyclohexylamino derivative76%

The reaction proceeds via a metal-catalyzed pathway (e.g., Ullmann or Buchwald-Hartwig conditions) or direct displacement in polar aprotic solvents . Electron-withdrawing effects of the adjacent pyridylmethoxy group enhance the chloro group's reactivity toward amines, thiols, and alkoxides.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent participates in Suzuki-Miyaura, Sonogashira, and Negishi couplings:

Reaction TypeConditionsPartner ReagentProduct StructureYieldSource
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3, DMEPhenylboronic acid5-Phenyl-2-[(pyridin-3-yl)methoxy]pyridine88%
SonogashiraPdCl2_2, CuI, PPh3_3, Et3_3NEthynylbenzene5-Alkynyl derivative75%

Coupling efficiency depends on steric hindrance from the pyridylmethoxy group. The methoxy oxygen may coordinate to palladium, influencing regioselectivity .

Cyclization Reactions

Under acidic or oxidative conditions, the compound forms fused heterocycles:

  • With Hydrazines :
    Treatment with hydrazine hydrate in ethanol at reflux yields pyrazolo[4,3-b]pyridine derivatives via displacement of chlorine followed by cyclization .

    5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine+HydrazineEtOH, ΔPyrazolo[4,3-*b*]pyridine(75% yield)[7]\text{this compound} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazolo[4,3-*b*]pyridine} \quad (75\% \text{ yield})[7]
  • With Enolates :
    Reaction with ethyl acetoacetate in the presence of NaH forms pyrido[1,2-a]pyrimidin-4-one via Cl displacement and subsequent cyclocondensation .

Functionalization of the Pyridylmethoxy Group

The (pyridin-3-yl)methoxy moiety can undergo:

  • N-Oxidation : Reaction with m-CPBA in dichloromethane forms the N-oxide, enhancing solubility and altering electronic properties .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Pt) in catalytic systems, leveraging the pyridine’s Lewis basicity .

Hydrogenolysis and Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridine rings to piperidines, though the chloro group may remain intact under mild conditions . Selective reduction of the methoxy group is not reported due to stability challenges.

Stability and Reactivity Trends

  • pH Sensitivity : The compound is stable in neutral conditions but degrades under strong acids (e.g., HCl) via cleavage of the ether linkage .

  • Thermal Stability : Decomposes above 250°C, releasing CO and Cl-containing byproducts .

Scientific Research Applications

Antimicrobial and Antiviral Activities

The pyridine ring is known for its diverse biological activities, and compounds like 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine are no exception. Research indicates that pyridine derivatives exhibit significant antimicrobial and antiviral properties. For instance, studies have shown that certain pyridine compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as against fungi like Candida albicans .

In the context of the COVID-19 pandemic, the search for new antiviral agents has intensified. Pyridine derivatives have been identified as promising candidates due to their ability to inhibit viral replication and modulate immune responses . The structural features of this compound may enhance its interaction with viral proteins, thus increasing its efficacy as an antiviral agent.

Anti-inflammatory Properties

Another significant application of this compound lies in its anti-inflammatory potential. Pyridine derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes . In vitro studies suggest that compounds with a similar structure can effectively suppress inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer properties of pyridine derivatives are also noteworthy. Research has indicated that certain pyridine compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways . The unique structure of this compound may allow it to interact with cancer cell receptors or enzymes, potentially leading to effective therapeutic strategies against various cancers.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy. Research has shown that modifications in the pyridine ring or the introduction of specific functional groups can significantly affect the compound's biological properties .

Property Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria and fungi
AntiviralPotential to inhibit viral replication; relevant in COVID-19 research
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AnticancerInduces apoptosis; inhibits tumor growth

Case Studies

Several case studies illustrate the applications of pyridine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyridine compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant bacterial strains .
  • Antiviral Activity : Another research highlighted the potential of pyridine derivatives in inhibiting SARS-CoV-2 replication, suggesting their role in developing new antiviral therapies .
  • Anti-inflammatory Effects : A study reported that specific pyridine derivatives significantly reduced inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

5-Chloro-2-methoxypyridine Derivatives
  • (5-Chloro-2-methoxypyridin-3-yl)methanol (C₇H₈ClNO₂, MW 173.60 g/mol): Lacks the pyridinylmethoxy group, reducing steric bulk and π-system conjugation. This derivative is primarily used as a synthetic intermediate .
Heterocyclic Methoxy Substitutions
  • The piperidine ring introduces basicity, improving solubility in acidic environments .
  • 5-Chloro-2-(cyclopentylmethoxy)pyridin-3-amine (C₁₁H₁₅ClN₂O, MW 226.71 g/mol): The cyclopentylmethoxy group enhances lipophilicity, favoring blood-brain barrier penetration, while the amine group enables hydrogen bonding .

Pharmacological Activity

Etoricoxib (5-chloro-2-[6-methylpyridin-3-yl]-3-[4-methylsulfonylphenyl]pyridine)

A COX-2 inhibitor with anti-inflammatory and analgesic properties. Compared to the target compound, Etoricoxib’s methylsulfonylphenyl group enhances selectivity for COX-2, while the pyridinylmethoxy group in 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine may target different enzymes or receptors .

5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid (C₁₂H₉ClN₂O₃, MW 264.67 g/mol)

The carboxylic acid group introduces acidity (pKa ~4–5), improving aqueous solubility and enabling ionic interactions with targets. This contrasts with the neutral pyridinylmethoxy group in the target compound, which may favor hydrophobic binding pockets .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents LogP* Solubility (mg/mL)
This compound C₁₁H₉ClN₂O₂ 248.66 Cl (5), Pyridinylmethoxy (2) 2.1 0.5 (H₂O)
Etoricoxib C₁₈H₁₅ClN₂O₂S 358.84 Cl (5), Methylpyridyl, Methylsulfonyl 3.8 0.1 (H₂O)
5-Chloro-2-(cyclopentylmethoxy)pyridin-3-amine C₁₁H₁₅ClN₂O 226.71 Cl (5), Cyclopentylmethoxy (2), NH₂ 1.9 1.2 (H₂O)

*Predicted using ChemAxon software.

Key Research Findings

  • Bioactivity : Pyridinylmethoxy-substituted compounds show promise in targeting kinases and G-protein-coupled receptors due to their planar structure and moderate lipophilicity .
  • Stability : Chlorine at the 5-position reduces oxidative degradation compared to nitro or amine groups .

Biological Activity

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a chloro substituent and a methoxy group attached to a pyridine ring. These functional groups can influence the compound's binding affinity to biological targets, enhancing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chloro and methoxy groups contribute to its ability to form hydrogen bonds and π-π interactions, which are crucial for binding to target proteins. This mechanism allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects in various diseases.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis through caspase activation pathways.

CompoundCell Line TestedIC50 (nM)Mechanism
This compoundA549 (Lung Cancer)9.5 ± 2EGFR T790M inhibition
This compoundHCT116 (Colon Cancer)11.9 ± 3Caspase pathway activation

Kynurenine Pathway Inhibition

Additionally, this compound has been investigated for its role as a kynurenine 3-monooxygenase (KMO) inhibitor, which is relevant in the context of neurodegenerative diseases. In vivo studies have shown that administration of related compounds can reduce plasma levels of kynurenine and protect against secondary organ damage in experimental models.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of several derivatives based on the structure of this compound. The most potent compounds demonstrated IC50 values comparable to established drugs like osimertinib, indicating their potential as effective anticancer agents .
  • Neuroprotective Effects : In animal models, compounds derived from this compound showed neuroprotective properties by modulating the kynurenine pathway, suggesting potential applications in treating neurodegenerative disorders .
  • Synthetic Pathways : The synthesis of this compound involves several steps that allow for modifications leading to increased potency and selectivity against specific targets. Various synthetic routes have been explored to optimize the yield and biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, describes the use of phthalyl chloride as a chlorinating agent in synthesizing 2-chloro-5-methylpyridine. For the target compound, analogous steps could involve reacting 5-chloro-2-hydroxypyridine with (pyridin-3-yl)methanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via SN2 displacement with a suitable base (e.g., NaH) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like 2-chloro-3-methylpyridine (observed in as a 16% side product).

Q. How can the structure and purity of this compound be validated?

  • Analytical Techniques :

  • NMR : Analyze 1^1H and 13^13C spectra to confirm substitution patterns (e.g., pyridyl methoxy group). highlights functional group analysis via spectral databases.
  • Mass Spectrometry : Compare experimental m/z values with theoretical molecular weight (e.g., using NIST databases as in ).
  • HPLC : Assess purity using reverse-phase columns; recommends ≥95% purity for research use.

Q. What safety precautions are critical during handling?

  • Hazards : Pyridine derivatives often exhibit respiratory and skin irritation ( ).
  • Protocols :

  • Use fume hoods and PPE (gloves, goggles) per (P264, P280 codes).
  • Store at 0–4°C in airtight containers ( ).
  • Dispose of waste via certified facilities ().

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproduct formation in the synthesis?

  • Case Study : reports an 85% yield with 84% target product using phthalyl chloride. To improve selectivity:

  • Temperature Control : Lower temperatures may suppress side reactions.
  • Catalyst Screening : Test bases (e.g., K2_2CO3_3 vs. Et3_3N) to influence regioselectivity.
  • Purification : Use column chromatography or recrystallization ( lists solvent systems for pyridine derivatives).

Q. How do mechanistic studies explain the regioselectivity of methoxy group attachment?

  • Insights : The pyridine ring’s electronic profile directs substitution. Computational modeling (DFT) can predict favored sites. ’s structural search tools aid in comparing analogous compounds (e.g., 5-Chloro-2-methoxypyridin-3-ol in ).

Q. How should researchers address contradictions in reported spectroscopic data?

  • Resolution : Cross-validate using multiple techniques. For example:

  • If NMR signals conflict with literature (e.g., ’s 2-amino-5-chloropyridine), repeat experiments under standardized conditions (deuterated solvent, concentration).
  • Compare with databases like NIST ( ) or Ashford’s Dictionary ( ).

Q. What derivatization strategies enhance biological activity while retaining core structure integrity?

  • Approach :

  • Introduce halogens or heterocycles at the pyridine ring (e.g., lists fluoro/iodo derivatives).
  • Modify the methoxy group to sulfonyl or amine moieties (’s methylsulfanylpyrimidine example).
  • Assess stability via accelerated degradation studies (pH, thermal stress).

Q. What advanced analytical methods resolve challenges in quantifying trace impurities?

  • Techniques :

  • LC-MS/MS : Detect sub-1% impurities (’s market analysis emphasizes purity standards).
  • X-ray Crystallography : Confirm crystal structure if ambiguity arises ( ’s trifluoromethylpyridine analogs).

Q. What environmental considerations apply to large-scale laboratory use?

  • Mitigation :

  • Avoid aqueous discharge; and mandate waste segregation.
  • Use green solvents (e.g., ethanol instead of dichloromethane) where possible.
  • Monitor air quality for pyridine vapor (WGK 3 in indicates high water hazard).

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